molecular formula C15H12N2O2 B7507429 N-pyridin-2-yl-2H-chromene-3-carboxamide

N-pyridin-2-yl-2H-chromene-3-carboxamide

Cat. No.: B7507429
M. Wt: 252.27 g/mol
InChI Key: FICIYJFLUAMCLP-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2H-chromene-3-carboxamide is a chemical scaffold based on the chromene (benzopyran) core fused with a pyridin-2-yl carboxamide moiety. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds featuring this core structure have been investigated for multiple research applications. In medicinal chemistry research, closely related coumarin-3-carboxamide analogs have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range, suggesting their value as tools for studying neurodegenerative conditions like Alzheimer's disease . Furthermore, this chemical class has been explored in oncology research. Structurally similar pyridin-2-one derivatives have been developed as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an important oncogenic target in cancers such as acute myeloid leukemia and glioma . In addition to therapeutic applications, derivatives of this scaffold have been designed as molecular probes. For instance, coumarin-3-carboxamides with specific heteroatom arrangements have been synthesized for the selective fluorescent sensing of copper (II) ions (Cu²⁺) in aqueous media, demonstrating utility in environmental sensing . Some synthetic analogs within this family also exhibit antimicrobial properties against various bacterial species and fungi . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-pyridin-2-yl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(17-14-7-3-4-8-16-14)12-9-11-5-1-2-6-13(11)19-10-12/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIYJFLUAMCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-pyridin-2-yl-2H-chromene-3-carboxamide with related chromene carboxamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Key Structural Differences

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Pyridin-2-yl (direct attachment) C₁₅H₁₀N₂O₃ ~266.26 Compact structure, rigid pyridine linkage
2-Oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide Pyridin-2-ylmethyl (CH₂ spacer) C₁₆H₁₂N₂O₃ 280.28 Increased flexibility due to methylene spacer
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide 3-(4-Chlorophenyl)-6-oxopyridazinylpropyl C₂₃H₁₈ClN₃O₄ 435.90 Bulky substituent, chlorine atom enhances lipophilicity
2-Oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide 6-Oxopyridazinyl-ethyl C₁₆H₁₃N₃O₄ 311.30 Pyridazine ring introduces additional hydrogen-bonding sites

Physicochemical and Pharmacokinetic Implications

Solubility and Lipophilicity: The direct pyridin-2-yl substitution in the target compound likely reduces solubility compared to the pyridinylmethyl analog (), as the latter’s methylene spacer may mitigate steric hindrance for solvation. The bulky 4-chlorophenyl-pyridazinylpropyl group in ’s compound further decreases solubility but increases membrane permeability due to enhanced lipophilicity .

Molecular Weight and Bioavailability :

  • The target compound (~266 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). In contrast, ’s derivative (436 g/mol) exceeds the recommended limit, likely reducing intestinal absorption .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-pyridin-2-yl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 2-aminopyridine with chromene-3-carboxylic acid derivatives. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., H₂SO₄) or microwave-assisted conditions to form the chromene backbone .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^1 \text{H}/13C^{13} \text{C}-NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing N-pyridin-2-yl-2H-chromene-3-carboxamide?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and confirm Z/E isomerism using SHELXL for refinement .
  • Spectroscopy : FT-IR to validate carbonyl (C=O, ~1650 cm1^{-1}) and pyridyl N-H (~3300 cm1^{-1}) stretches .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (decomposition >200°C suggests suitability for high-temperature applications) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In Vitro Assays :
  • Anti-inflammatory : Measure inhibition of COX-2 enzyme activity using ELISA (IC50_{50} values <10 µM indicate potency) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .
  • Control Experiments : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) and include vehicle-only controls to rule out solvent interference .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .
  • Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation, which may explain reduced activity in vivo .
  • Structural Analogues : Synthesize derivatives (e.g., halogenated pyridyl groups) to perform structure-activity relationship (SAR) studies and identify key pharmacophores .

Q. What strategies resolve challenges in isolating synthetic by-products or stereoisomers?

  • Methodological Answer :

  • Chromatography : Employ reverse-phase HPLC with gradient elution (ACN/H2_2O + 0.1% TFA) to separate diastereomers .
  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to isolate pure crystals for SCXRD analysis .
  • Mechanistic Studies : Conduct DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cyclization steps and guide synthetic redesign .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID: 5KIR). Focus on hydrogen bonding with pyridyl N and hydrophobic interactions with chromene .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å suggests robust interactions) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What experimental designs improve the synthesis of derivatives for SAR studies?

  • Methodological Answer :

  • Parallel Synthesis : Utilize robotic liquid handlers for high-throughput screening of substituents (e.g., methyl, methoxy, halogens) at the pyridin-2-yl position .
  • Click Chemistry : Introduce triazole or thiophene moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance binding diversity .
  • In Situ Monitoring : Employ ReactIR to track reaction progress and optimize kinetic parameters (e.g., reaction quench time) .

Key Challenges and Solutions

  • Low Bioavailability : Modify with PEGylated derivatives or nanoformulations to enhance solubility .
  • Off-Target Effects : Use CRISPR-Cas9 gene editing in cell lines to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-pyridin-2-yl-2H-chromene-3-carboxamide
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N-pyridin-2-yl-2H-chromene-3-carboxamide

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